molecular formula C7H4Cl3NO B8581776 2,6-Dichloro-4-methylnicotinoyl chloride

2,6-Dichloro-4-methylnicotinoyl chloride

Cat. No.: B8581776
M. Wt: 224.5 g/mol
InChI Key: AVVMTRZWAZYOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methylnicotinoyl chloride (CAS No. [insert if available]) is a halogenated nicotinoyl chloride derivative widely utilized in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. Its structure features a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a reactive acyl chloride group at the 3-position. This configuration confers high electrophilicity, making it a key intermediate in nucleophilic substitution and coupling reactions. Its stability under anhydrous conditions and reactivity toward amines, alcohols, and thiols have been documented in catalytic cross-coupling and heterocycle synthesis studies.

Properties

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H4Cl3NO/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3

InChI Key

AVVMTRZWAZYOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of 2,6-dichloro-4-methylnicotinoyl chloride can be contextualized by comparing it to three analogous compounds:

2-Chloro-4-methylnicotinoyl Chloride

  • Structural Difference : Lacks the 6-chloro substituent.
  • Reactivity : Reduced electrophilicity due to fewer electron-withdrawing groups, leading to slower reaction kinetics in acylations.
  • Thermal Stability: Lower decomposition temperature (≈120°C vs. 160°C for this compound) due to decreased halogen stabilization .

2,6-Dichloronicotinoyl Chloride

  • Structural Difference : Absence of the 4-methyl group.
  • Solubility: Higher solubility in polar aprotic solvents (e.g., DMF) but lower in nonpolar solvents compared to the methylated analog.
  • Biological Activity: The 4-methyl group in this compound enhances lipid solubility, improving cell membrane penetration in pesticidal applications .

4-Methylnicotinoyl Chloride

  • Structural Difference: No chlorine substituents.
  • Applications: Primarily used in non-halogenated drug intermediates. The absence of chlorines reduces its utility in reactions requiring strong electron-deficient centers.

Table 1: Key Physicochemical and Functional Comparisons

Property This compound 2-Chloro-4-methylnicotinoyl Chloride 2,6-Dichloronicotinoyl Chloride 4-Methylnicotinoyl Chloride
Molecular Weight (g/mol) 225.06 190.59 210.89 155.58
Melting Point (°C) 72–75 58–60 85–88 45–48
LogP (Octanol-Water) 2.34 1.89 1.95 0.67
Reaction Rate with Aniline (rel.) 1.00 0.45 0.75 0.12

Methodological Insights from Comparative Studies

  • Quantitative Analysis: Techniques like ANN modeling (used in chloride concentration simulations, Figure 11 ) could predict reactivity trends in halogenated nicotinoyl chlorides.
  • Biological Assays : Staining methods (e.g., TTC in Figure 2 ) might evaluate cytotoxicity profiles of derivatives in pharmacological studies.

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